molecular formula C19H19N3O2 B2367629 Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate CAS No. 866155-30-8

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate

Cat. No. B2367629
M. Wt: 321.38
InChI Key: MQMPLJKWYNPTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate is a chemical compound with the molecular formula C19H19N3O2 . It is a product offered by several chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate shows selective reactivity in synthesis, reacting with trimethylaluminium-activated 2-amino- or 4-aminobenzoic acid ethyl esters. This leads to the formation of corresponding anilides without self-condensation, which is significant in the synthesis of new Luotonin A derivatives (Atia et al., 2017).
  • Quinoline derivatives, including those based on ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate, are known as efficient fluorophores. They are used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Applications in Material Science

  • Novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate derivatives have been synthesized. These compounds have potential in photodiode applications, demonstrating remarkable optical behavior suitable for manufacturing organic photodiodes (Elkanzi et al., 2020).

Potential Biological Activities

  • Some derivatives of ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate have been studied for their antimonoamineoxidase and antitumor properties. These studies reveal that specific compounds exhibit significant activity, highlighting their potential in medicinal chemistry (Markosyan et al., 2006).

Pharmaceutical Synthesis

  • The synthesis of 3-amino-3,4-dihydro-2(1H)-quinazolinones, which includes ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate, indicates potential anticonvulsant activities. These compounds have been evaluated for their effects in various seizure models, suggesting a new avenue for the development of anticonvulsant drugs (Kornet et al., 1984).

Future Directions

The future research directions for Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate could involve exploring its potential biological activities, given the known activities of structurally similar compounds .

properties

IUPAC Name

ethyl 4-[(2-methylphenyl)methylamino]quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-19(23)18-21-16-11-7-6-10-15(16)17(22-18)20-12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPLJKWYNPTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate

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